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molecular formula C8H8BrNO2 B8346397 2-Acetoxymethyl-5-bromopyridine

2-Acetoxymethyl-5-bromopyridine

Cat. No. B8346397
M. Wt: 230.06 g/mol
InChI Key: WKCUXYCQTSQQCW-UHFFFAOYSA-N
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Patent
US07875636B2

Procedure details

A solution of 40 g (170 mmol) 2-(acetoxymethyl)-5-bromopyridine in conc. HCl (200 ml) was heated to reflux for 1 hour. The solution was concentrated in vacuo and the residue was neutralized with aq. KHCO3 and extracted with CH2Cl2. Concentration of the extract afforded 2-hydroxymethyl-5-bromopyridine. 1H-NMR (400 MHz, DMSO) δ 8.57 (d, J=2.4 Hz, 1H), 8.00 (m, 1H), 7.42 (q, J1=8.4 Hz, J2=0.6 Hz, 1H), 5.49 (t, J=5.4 Hz, 1H), 4.50 (d, J=4.8 Hz, 2H) m/z: 189.12 (M+1)
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=1)(=O)C>Cl>[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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